![molecular formula C20H29FN2O4 B3970937 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970937.png)
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate
説明
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate, also known as Lu AF35700, is a novel compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of selective serotonin receptor 7 (5-HT7) antagonists and has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders.
作用機序
The mechanism of action of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is believed to be through its selective antagonism of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep. Antagonism of the 5-HT7 receptor has been shown to have antidepressant, anxiolytic, and antipsychotic effects in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In a study published in the European Journal of Pharmacology, this compound AF35700 was found to increase the levels of the neurotransmitters dopamine and norepinephrine in the prefrontal cortex of rats, indicating its potential use in the treatment of depression and attention-deficit/hyperactivity disorder. The compound has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate is its high selectivity for the 5-HT7 receptor, which reduces the risk of off-target effects. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research and development of 1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate. One potential direction is the investigation of its efficacy in clinical trials for the treatment of depression, anxiety, and schizophrenia. Another direction is the exploration of its potential use in the treatment of cognitive impairment associated with neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term safety and tolerability of this compound.
科学的研究の応用
1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders. The compound has shown promising results in animal models of depression, anxiety, and schizophrenia. In a study published in the Journal of Psychopharmacology, this compound AF35700 was found to reverse the cognitive deficits induced by ketamine in rats, indicating its potential use in the treatment of cognitive impairment associated with schizophrenia.
特性
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21;3-1(4)2(5)6/h5-7,14,18H,1-4,8-13,15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIVLDTQWUAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。